molecular formula C28H18N2O3 B11928690 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde

4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde

Cat. No.: B11928690
M. Wt: 430.5 g/mol
InChI Key: NGQOOXODANAVCV-UHFFFAOYSA-N
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Description

4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde is a star-shaped aromatic compound featuring a central 1H-benzo[d]imidazole core substituted at positions 2, 4, and 7 with benzaldehyde groups. This structure endows the molecule with unique electronic and steric properties, making it a candidate for applications in optoelectronics, metal-organic frameworks (MOFs), and organic synthesis. The aldehyde groups serve as reactive sites for further functionalization, enabling covalent linkage to other molecules or coordination with metal ions .

Properties

Molecular Formula

C28H18N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

4-[2,7-bis(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde

InChI

InChI=1S/C28H18N2O3/c31-15-18-1-7-21(8-2-18)24-13-14-25(22-9-3-19(16-32)4-10-22)27-26(24)29-28(30-27)23-11-5-20(17-33)6-12-23/h1-17H,(H,29,30)

InChI Key

NGQOOXODANAVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=C(N3)C5=CC=C(C=C5)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Introduction of Benzaldehyde Groups: The benzimidazole core is then subjected to formylation reactions to introduce the benzaldehyde groups at the desired positions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like paraformaldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that benzimidazole derivatives possess significant anticancer properties. The compound 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde can be synthesized and modified to enhance its efficacy against various cancer cell lines. For instance, studies have shown that related benzimidazole compounds exhibit strong antiproliferative activity against melanoma and other cancer cells, with IC50 values in the nanomolar range .

Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal strains. For example, certain derivatives have shown potent activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values lower than standard antibiotics like norfloxacin .

Neuropharmacological Applications
The compound's structure suggests potential interactions with various neurotransmitter systems. Research into related compounds has highlighted their role as P2X3 receptor antagonists, which are being explored for their potential in treating neuropathic pain . This indicates that this compound may also have applications in neuropharmacology.

Material Science

Organic Electronics
The unique electronic properties of benzimidazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as electron donors or acceptors can be harnessed in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The structural versatility allows for tuning the electronic properties through functionalization .

Sensors
Due to their fluorescence properties, benzimidazole derivatives are also being investigated for use in sensors. The ability to detect specific ions or small molecules through changes in fluorescence intensity makes compounds like this compound valuable for environmental monitoring and biomedical diagnostics .

Chemical Probes in Biological Research

Bioconjugation and Imaging
The aldehyde functional group in this compound allows for easy bioconjugation with biomolecules such as proteins or nucleic acids. This property is particularly useful in creating imaging agents for cellular studies or drug delivery systems .

Mechanistic Studies
The compound can serve as a chemical probe to study biological mechanisms involving imidazole-containing biomolecules. Its ability to form stable complexes with metal ions may provide insights into metal ion transport and homeostasis within biological systems .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityHe et al., 2023 Demonstrated IC50 values of related compounds against melanoma cell lines.
Antimicrobial PropertiesYadav et al., 2017 Compounds showed significant antimicrobial activity with low MIC values.
NeuropharmacologyMolecules Journal Identified potential as P2X3 receptor antagonists for pain management.
Organic ElectronicsRecent Advances in Organic Electronics Explored use in photovoltaic devices due to favorable electronic properties.
BioconjugationPMC Article on Chemical Probes Highlighted potential for imaging applications through bioconjugation.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde depends on its application:

    Material Science: Acts as a structural component in COFs and MOFs, providing stability and rigidity to the framework.

    Organic Electronics: Functions as an electron donor or acceptor in organic semiconductors, facilitating charge transport.

    Medicinal Chemistry: Interacts with biological targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde and structurally related compounds:

Compound Name Core Structure Substituents Functional Groups Key Properties/Applications References
This compound Benzoimidazole 2,4,7-Tribenzaldehyde Aldehyde Potential MOF linkers, optoelectronic materials
4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde Triazine O-linked tribenzaldehyde Aldehyde, ether Star-shaped optoelectronic materials
4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde Benzoimidazole 4,7-Dibenzaldehyde, 1-ethyl Aldehyde, ethyl Chemical intermediate; requires inert storage
1,4-bis(1H-benzo[d]imidazol-2-yl)benzene Benzoimidazole 1,4-Di(benzoimidazole) Imidazole Alkaline stability studies
Key Observations:

Core Structure : The triazine-based compound () exhibits stronger electron-deficient character compared to the benzoimidazole core, influencing its optoelectronic behavior .

Substituent Effects : The ethyl group in 4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde enhances solubility in organic solvents but reduces thermal stability compared to unsubstituted analogs .

Reactivity : Aldehyde-functionalized compounds (target and triazine-linked) are more reactive toward nucleophilic addition or Schiff base formation than imidazole-only derivatives (e.g., Compound 1 in ) .

Biological Activity

The compound 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde is a derivative of benzoimidazole known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C27H21N3O3\text{C}_{27}\text{H}_{21}\text{N}_3\text{O}_3

This structure features a central benzimidazole moiety flanked by three benzaldehyde groups, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that benzimidazole derivatives often exhibit significant pharmacological effects due to their ability to interact with various biological targets. The following mechanisms have been identified for This compound :

  • Antimicrobial Activity : Studies show that benzimidazole derivatives can inhibit the growth of various pathogens. For instance, derivatives have demonstrated activity against Mycobacterium tuberculosis by targeting the MmpL3 protein involved in mycolic acid transport .
  • Anticancer Properties : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of cell signaling pathways. The inhibition of farnesyltransferase has been noted as a critical mechanism in cancer therapy .
  • Neurological Effects : Some derivatives act as positive allosteric modulators of GABA-A receptors, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntimicrobialInhibition of MmpL3
AnticancerFarnesyltransferase Inhibition
Neurological ModulationGABA-A Receptor Modulation

Case Study 1: Antitubercular Activity

A study conducted on various benzimidazole derivatives revealed that This compound exhibited significant antitubercular activity at nanomolar concentrations. The mechanism was linked to the inhibition of trehalose dimycolate synthesis in M. tuberculosis, indicating a novel target for tuberculosis treatment .

Case Study 2: Cancer Cell Apoptosis

Another investigation explored the effects of benzimidazole derivatives on cancer cell lines. The study found that these compounds could effectively induce apoptosis in H-Ras transformed Rat-1 cells by inhibiting farnesyltransferase activity. The lead compound showed an IC50 value of 24 nM, highlighting its potential as an anticancer agent .

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